Cas no 2171670-00-9 (3-(2-chloro-5-cyanophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(2-Chloro-5-cyanophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized synthetic intermediate used in peptide chemistry and organic synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, and a chloro-cyano-substituted phenyl moiety, offering versatility for further functionalization. The carboxylic acid group facilitates coupling reactions, making it valuable for constructing complex molecular architectures. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and reactivity enhance efficiency. Its well-defined purity and consistent performance make it a reliable choice for researchers developing pharmaceuticals, bioactive peptides, and advanced materials.
3-(2-chloro-5-cyanophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171670-00-9 structure
Product Name:3-(2-chloro-5-cyanophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171670-00-9
MF:C26H20ClN3O5
MW:489.907105445862
CID:5867061
PubChem ID:165550601
Update Time:2025-10-29

3-(2-chloro-5-cyanophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-5-cyanophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 3-[(2-chloro-5-cyanophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2171670-00-9
    • EN300-1483067
    • Inchi: 1S/C26H20ClN3O5/c27-21-10-9-15(13-28)11-22(21)29-25(33)23(12-24(31)32)30-26(34)35-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,23H,12,14H2,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: YVWTZQFKKJJBOM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C#N)C=C1NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 489.1091484g/mol
  • Monoisotopic Mass: 489.1091484g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 822
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 129Ų

3-(2-chloro-5-cyanophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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Additional information on 3-(2-chloro-5-cyanophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Research Brief on 3-(2-chloro-5-cyanophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171670-00-9)

Recent studies on the compound 3-(2-chloro-5-cyanophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171670-00-9) have demonstrated its potential as a key intermediate in the synthesis of novel bioactive molecules. This Fmoc-protected amino acid derivative has gained attention in medicinal chemistry due to its unique structural features, combining a chloro-cyano aromatic system with a flexible propanoic acid linker, making it particularly valuable for targeted drug design approaches.

A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound serves as a crucial building block for developing selective kinase inhibitors. Researchers utilized its structural framework to create a series of ATP-competitive inhibitors showing remarkable selectivity for specific tyrosine kinases involved in oncogenic pathways. The chloro-cyano substitution pattern was found to significantly influence binding affinity, while the Fmoc-protected amino acid moiety provided synthetic versatility for further modifications.

In synthetic applications, this compound has shown excellent performance as a peptide coupling component. Recent work in Organic Letters (2024) demonstrated its utility in solid-phase peptide synthesis, where it enabled efficient incorporation of the 2-chloro-5-cyanophenyl pharmacophore into complex peptide architectures. The Fmoc protection group proved particularly advantageous for standard SPPS protocols, allowing for mild deprotection conditions while maintaining the integrity of other functional groups.

Structural characterization studies using X-ray crystallography and NMR spectroscopy have provided detailed insights into the conformational preferences of this molecule. The propanoic acid linker adopts an extended conformation that positions the aromatic and amino acid moieties in optimal spatial arrangement for molecular recognition. These structural features are currently being exploited in rational drug design programs targeting protein-protein interactions.

Current research directions focus on expanding the therapeutic applications of derivatives based on this scaffold. Preliminary results from cell-based assays indicate that properly functionalized analogs show promising activity against resistant cancer cell lines, with particular efficacy observed in models of triple-negative breast cancer. The chloro-cyano aromatic system appears to contribute to improved membrane permeability while maintaining favorable physicochemical properties.

From a safety and ADME perspective, recent pharmacokinetic studies in animal models suggest that derivatives of this compound exhibit acceptable metabolic stability profiles. The presence of the cyano group appears to enhance metabolic resistance compared to similar compounds without this functionality, though further optimization may be required to address potential issues with plasma protein binding.

The commercial availability of this compound (CAS: 2171670-00-9) from specialized chemical suppliers has facilitated its adoption in drug discovery programs. Current market analysis indicates growing demand, particularly from pharmaceutical companies engaged in kinase inhibitor development and academic laboratories working on peptide-based therapeutics.

Future research opportunities include exploration of its use in PROTAC design, where the dual functionality could serve as an ideal linker between target-binding and E3 ligase-recruiting moieties. Additionally, its potential in covalent inhibitor development warrants further investigation, as the chloro substituent may be amenable to displacement by nucleophilic protein residues.

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